molecular formula C12H13ClO3S B8499569 Ethyl 4-(4-chlorophenylthio)-3-oxobutanoate

Ethyl 4-(4-chlorophenylthio)-3-oxobutanoate

Cat. No.: B8499569
M. Wt: 272.75 g/mol
InChI Key: UQVAKTXTPOEIBA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenylthio)-3-oxobutanoate is a useful research compound. Its molecular formula is C12H13ClO3S and its molecular weight is 272.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13ClO3S

Molecular Weight

272.75 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfanyl-3-oxobutanoate

InChI

InChI=1S/C12H13ClO3S/c1-2-16-12(15)7-10(14)8-17-11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3

InChI Key

UQVAKTXTPOEIBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4-chlorobenzenethiol (1.75 g, 12.15 mmol) and K2CO3 (3.36 g, 24.30 mmol) in DMF (40 mL) was added ethyl 4-chloro-3-oxobutanoate (2.0 g, 12.15 mmol). The mixture was stirred at RT for 18 hours, diluted with saturated NaHCO3 (40 mL) and extracted with EtOAc (50 mL). The EtOAc layer was dried over Na2SO4 and concentrated. The crude product was purified by flash chromatography (silica gel/hexane-EtOAc 100:0 to 0:100 gradient, using LC-MS to identify fractions containing the desired product) to afford ethyl 4-(4-chlorophenylthio)-3-oxobutanoate 10A (2.07 g, 59% yield). 1H NMR (500 MHz, Chloroform-D) δ ppm 7.22-7.32 (4H, m), 4.18 (2H, q, J=7.15 Hz), 3.79 (2H, s), 3.62 (2H, s), 1.27 (3H, t, J=7.01 Hz).
Quantity
1.75 g
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reactant
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3.36 g
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reactant
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Quantity
40 mL
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2 g
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reactant
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40 mL
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solvent
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Synthesis routes and methods II

Procedure details

4-Chlorothiophenol (1.1 g, 7.61 mmol) was mixed with ethyl 4-chloro-acetoacetate (0.95 mL, 7.00 mmol) in CH2Cl2 (100 mL) at 0° C. Triethyl amine (1.5 mL, 10.8 mmol) was then added drop wise. After the resulting suspension was stirred at 0° C. for another 30 min, the reaction mixture was poured into water, and the aqueous layer was extracted with EtOAc. The combined organic layer was washed by saturated NaHCO3, HCl (0.25 N), brine, concentrated in vacuo, and purified by flash column chromatography (ethyl acetate/hexanes=1/9) to afford TC-I-164 (1.82 g, 96%) as light yellow oil. Exposure to hydrazine in refluxing ethanol, generated TC-II-165.
Quantity
1.1 g
Type
reactant
Reaction Step One
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0.95 mL
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
Quantity
1.5 mL
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reactant
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0 (± 1) mol
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